N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Overview
Description
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable alkyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated benzimidazole derivatives
Scientific Research Applications
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function . The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the methylthio group could modulate its reactivity and stability . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-methylbenzimidazole and 2-phenylbenzimidazole share the benzimidazole core but differ in their substituents.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine feature the pyrrolidine ring but lack the benzimidazole moiety.
Thioacetamide derivatives: Compounds like thioacetamide and N-methylthioacetamide contain the thioacetamide group but do not have the benzimidazole or pyrrolidine rings.
Uniqueness
N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzimidazole, pyrrolidine, and methylthio groups in a single molecule allows for a wide range of interactions and reactivities, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13-20-16-6-4-5-7-18(16)23(13)15-8-10-22(12-15)19(25)17(9-11-26-3)21-14(2)24/h4-7,15,17H,8-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUOJBOVAULBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C(CCSC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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